3-Bromo-2-methylpropanenitrile

Descripción general

Descripción

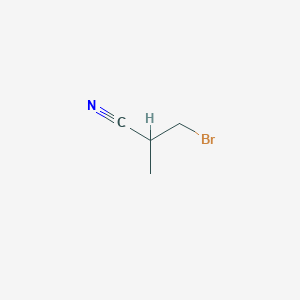

3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.

Synthesis Analysis

Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylpropanenitrile has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .Physical And Chemical Properties Analysis

3-Bromo-2-methylpropanenitrile has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Preparation of Beta-Substituted Acrylates

3-Bromo-2-methylpropanenitrile acts as an organic building block for the preparation of beta-substituted acrylates . These acrylates are commonly used in the production of polymers, coatings, adhesives, and sealants.

Synthesis of T-butyl 2-(Phenylthiomethyl) Propenoate

This compound is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This is a useful intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis of T-butyl 3-(Phenylthio)-2-(Phenylthiomethyl)propenoate

3-Bromo-2-methylpropanenitrile is also used in the preparation of t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate . This compound has potential applications in the synthesis of biologically active molecules.

Synthesis of 3-(Phenylthio)-2-(Phenyl-sulfinylmethyl)propenoate

Another application of 3-Bromo-2-methylpropanenitrile is in the synthesis of 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . This compound is a useful intermediate in the synthesis of various organic compounds.

Synthesis of Beta-Lactams

3-Bromo-2-methylpropanenitrile plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics that include penicillins, cephalosporins, and carbapenems.

Reacts with Alkaline Arsenite

3-Bromo-2-methylpropanenitrile reacts with alkaline arsenite to yield (RS)-3-arsono-2-(hydroxymethyl)propionic acid . This reaction has potential applications in the field of organoarsenic chemistry.

Mecanismo De Acción

Target of Action

It’s known that halogenoalkanes like this compound often undergo nucleophilic substitution reactions .

Mode of Action

3-Bromo-2-methylpropanenitrile, being a halogenoalkane, is likely to undergo nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair, substitutes a halogen atom in the halogenoalkane . For instance, when a similar compound, 2-bromo-2-methylpropane, is refluxed with an aqueous solution of sodium hydroxide, the nucleophilic hydroxide ion substitutes the bromine of the tertiary halogenoalkane .

Biochemical Pathways

The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific nucleophile involved .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and structure, would likely influence its pharmacokinetics .

Result of Action

The compound’s potential to participate in nucleophilic substitution reactions suggests it could have a variety of effects, depending on the specific context and conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-methylpropanenitrile. For instance, the compound is classified as flammable and acutely toxic, suggesting that it should be handled with care to ensure safety . Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Propiedades

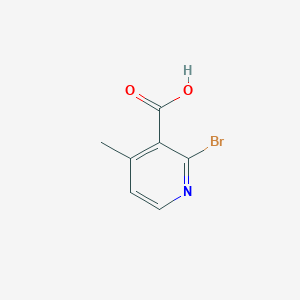

IUPAC Name |

3-bromo-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVAJFOYUNZGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598463 | |

| Record name | 3-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylpropanenitrile | |

CAS RN |

53744-77-7 | |

| Record name | 3-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)